Enhanced Lipophilicity (LogP) Over Benzothiadiazole and Simple Benzamide Analogs
The target compound N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide demonstrates higher computed lipophilicity (XLogP3-AA) compared to its closest structural analogs [1]. Its XLogP3-AA of 3.3 [1] is higher than the benzothiadiazole analog (estimated ~2.5-2.8) and the simple 2-methylbenzamide analog (estimated ~2.0-2.3). This increased lipophilicity, derived from the benzothiazole core, suggests potentially superior passive membrane permeability and blood-brain barrier penetration capability [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (estimated ~2.5-2.8) and 2-methyl-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]benzamide (estimated ~2.0-2.3) |
| Quantified Difference | ~0.5 to 1.3 log units higher |
| Conditions | PubChem computed XLogP3-AA for target; analogs estimated via fragment-based calculation. |
Why This Matters
Higher LogP is directly correlated with a compound's ability to passively cross cell membranes, a key parameter for intracellular target engagement and central nervous system (CNS) penetration, making this compound potentially more useful in assays requiring membrane permeation than more polar analogs.
- [1] PubChem. Computed Properties for CID 121018976. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
